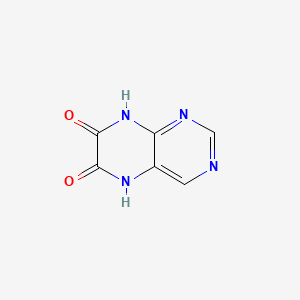

5,8-Dihydropteridine-6,7-dione

Descripción general

Descripción

5,8-Dihydropteridine-6,7-dione is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are aromatic heterocycles that result from the fusion of pyrimidine and pyrazine rings. This compound is known for its potential pharmacological activities, particularly in the field of medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydropteridine-6,7-dione typically involves the reaction of 4,6-diamino-5-nitroso-2-phenyl pyrimidine with benzyl methyl ketone in the presence of potassium acetate . This reaction yields the desired pteridine derivative through a series of condensation and cyclization steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

5,8-Dihydropteridine-6,7-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different pteridine derivatives.

Reduction: Reduction reactions can yield dihydropteridine derivatives with altered pharmacological properties.

Substitution: Substitution reactions involving different functional groups can modify the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pteridine derivatives, which exhibit diverse biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

5,8-Dihydropteridine-6,7-dione derivatives have demonstrated antiproliferative activity against various cancer cell lines . Research findings highlight the importance of piperazine-substituted this compound frameworks for their activity and reveal essential structural elements . These compounds are considered as new chemotypes for designing effective antitumor agents targeting gastric cancer cells .

Anticancer Activity

A library of this compound derivatives were evaluated for their antiproliferative activity against MGC-803, SGC-7901, A549, and PC-3 cancer cell lines . Compound 5n displayed the most potent and broad-spectrum antiproliferative inhibition against the tested cell lines and was particularly sensitive to the MGC-803 cell line, showing slightly more potency than 5-fluorouracil (5-FU) .

Mechanism of Action

Preliminary mechanistic studies indicate that compound 5n can inhibit the colony formation and migration of MGC-803 cells . Flow cytometry analysis revealed that compound 5n induced apoptosis of MGC-803 cells in a concentration-dependent manner .

Structural Activity Relationships (SAR)

SAR studies have emphasized the importance of piperazine-substituted this compound frameworks for their activity and have identified essential structural elements .

Case Studies

Geng PF et al. reported on a new class of 5,8-dihydropteridine-6,7-diones tested on a number of cancer cell lines . Derivatives of 4-methylpteridinones were refined to increase their efficacy against PI3Ka and mTOR targets . The availability of a C4 methyl group is necessary for selective action because it matches the unique PI3K/mTOR binding pocket . At the C6 position, heteroaryl groups improved PI3K potency, according to SAR analysis . Compound 2, orally dosed in a xenograft mouse model of U87 glioma cells (PI3K Ki = 2.8 nM and mTOR Ki = 6.8 nM), was found to be the most effective, demonstrating that the tumor volume in treated animals was reduced by 25% .

Mecanismo De Acción

The mechanism of action of 5,8-Dihydropteridine-6,7-dione involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Pteridine: The parent compound of the pteridine family, known for its diverse biological activities.

Dihydropteridine: A reduced form of pteridine with altered pharmacological properties.

Substituted Pteridines: Various pteridine derivatives with different substituents that exhibit unique biological activities.

Uniqueness of 5,8-Dihydropteridine-6,7-dione

This compound stands out due to its potent anticancer activity and ability to induce apoptosis and suppress cell migration. Its unique chemical structure allows for the formation of diverse derivatives with potential therapeutic applications .

Actividad Biológica

5,8-Dihydropteridine-6,7-dione is a significant compound within the pteridine family, noted for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which allows for various chemical modifications that can enhance its biological activity. The compound can undergo several types of reactions:

- Oxidation : Converts to different pteridine derivatives.

- Reduction : Yields dihydropteridine derivatives with altered pharmacological profiles.

- Substitution : Modifications can be made using various functional groups to create derivatives with specific biological activities.

The mechanism of action for this compound involves its interaction with several molecular targets:

- Cancer Cell Inhibition : The compound has shown promising anticancer properties by inducing apoptosis and inhibiting cell migration in various cancer cell lines such as SGC-7901, A549, MGC-803, and PC-3. Notably, it has been reported to suppress colony formation in MGC-803 cells through concentration-dependent apoptosis induction .

- EGFR Inhibition : Recent studies have highlighted its potential as an epidermal growth factor receptor (EGFR) inhibitor. Derivatives of this compound exhibited sub-nanomolar IC50 values against cancer cell proliferation related to EGFR mutations .

Anticancer Activity

A focused library of this compound derivatives was synthesized and evaluated for their antiproliferative activity. The structure-activity relationship (SAR) studies revealed that certain substitutions significantly enhance the compound's efficacy:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5n | MGC-803 | <10 | Induces apoptosis |

| 5-FU | MGC-803 | 20 | Standard chemotherapy agent |

The derivative 5n showed superior potency compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) against the MGC-803 cell line .

Other Biological Activities

In addition to anticancer effects, this compound has been investigated for its roles in:

- Antiviral Activity : Utilizing biological activity-based modeling (BABM), compounds similar to 5,8-Dihydropteridine were identified as potential antiviral agents against pathogens such as Zika and Ebola viruses .

Case Studies

- Gastric Cancer : A study highlighted that the compound induced apoptosis in gastric cancer cell lines and suppressed their migratory capabilities. This suggests a dual mechanism where it not only halts proliferation but also prevents metastasis .

- Lung Cancer : In non-small cell lung cancer models expressing mutated EGFR (L858R/T790M), derivatives demonstrated potent inhibitory effects on cell proliferation with IC50 values in the nanomolar range .

Propiedades

IUPAC Name |

5,8-dihydropteridine-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-5-6(12)10-4-3(9-5)1-7-2-8-4/h1-2H,(H,9,11)(H,7,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSVDKLARSSFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032066 | |

| Record name | 5,8-Dihydro-6,7-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-46-4 | |

| Record name | 5,8-Dihydro-6,7-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.